Diphenylethylsilane

Description

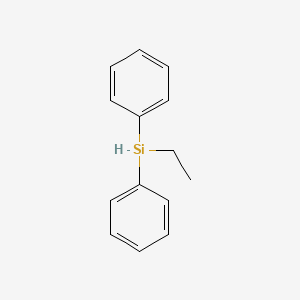

Diphenylethylsilane (CAS 7535-07-1) is an organosilicon compound with two phenyl groups and one ethyl group bonded to a central silicon atom. Organosilicon compounds are widely used in organic synthesis, polymer chemistry, and materials science due to their tunable reactivity and stability .

Properties

CAS No. |

7535-07-1 |

|---|---|

Molecular Formula |

C14H16Si |

Molecular Weight |

212.36 g/mol |

IUPAC Name |

ethyl(diphenyl)silane |

InChI |

InChI=1S/C14H16Si/c1-2-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 |

InChI Key |

RDJVTBNNOBFYLE-UHFFFAOYSA-N |

Canonical SMILES |

CC[SiH](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenylethylsilane can be synthesized through the hydrosilylation of 1,1-diphenylethylene with trichlorosilane. This reaction typically occurs under mild conditions and yields trichloro-2,2-diphenylethylsilane . The trichloro derivative can then be further modified through fluorination with zinc(II) fluoride in diethyl ether or reduction with “Red-Al” in toluene to obtain the corresponding SiF3 and SiH3 derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves the use of hydrosilylation reactions, which are scalable and can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Diphenylethylsilane undergoes various types of chemical reactions, including:

Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated carbon-carbon bonds, such as alkenes and alkynes.

Substitution: The silicon atom in this compound can undergo substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Diphenylethylsilane has several applications in scientific research:

Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in hydrosilylation and reduction reactions.

Materials Science: This compound derivatives are explored for their potential use in the development of advanced materials, including polymers and coatings.

Biomedical Applications: Research is ongoing to investigate the potential use of this compound in drug delivery systems and as a component in biomedical devices.

Mechanism of Action

The mechanism of action of diphenylethylsilane in chemical reactions involves the activation of the silicon-hydrogen bond. In hydrosilylation reactions, the silicon-hydrogen bond is activated by a catalyst, leading to the formation of a hypervalent silicon intermediate. This intermediate facilitates the addition of the silicon-hydrogen bond to the unsaturated carbon-carbon bond, resulting in the formation of the silylated product .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

- Diphenylethylsilane : Presumed structure (C₆H₅)₂SiCH₂CH₃. The ethyl group introduces moderate steric bulk compared to smaller substituents like hydrogen or methyl.

- Diphenylsilane (CAS 775-12-2): Structure (C₆H₅)₂SiH₂. Contains two phenyl groups and two hydrogens, offering lower steric hindrance .

- Phenylsilane (CAS 694-53-1): Structure C₆H₅SiH₃. A simpler silane with three hydrogens and one phenyl group, highly reactive in reduction reactions .

- Diethynyl-diphenyl-silane (CAS 1675-57-6): Structure (C₆H₅)₂Si(C≡CH)₂. Ethynyl groups enable cross-linking in polymer applications .

Physical Properties

Chemical Reactivity

- This compound : Likely less reactive than phenylsilane due to the steric bulk of the ethyl group. Expected to participate in hydrosilylation but at slower rates compared to smaller silanes.

- Diphenylsilane : Moderate reactivity; used in hydrosilylation and as a reducing agent. Stable under recommended conditions .

- Phenylsilane : Highly reactive; effective in selective reductions (e.g., α-sulfinylcarboxylates in KOH-catalyzed systems) .

- Diethynyl-diphenyl-silane : Ethynyl groups enable polymerization or cross-linking, useful in silicon-based polymers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.